molecular formula C15H20N4O4 B11550428 (3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide

(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide

Cat. No.: B11550428
M. Wt: 320.34 g/mol
InChI Key: DGPWVRRAOLLINH-WOJGMQOQSA-N
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Description

(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a hydroxyethylamino group, and a butanamide backbone, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide typically involves multiple steps:

    Formation of the hydrazinylidene intermediate: This step involves the reaction of a hydrazine derivative with an appropriate aldehyde or ketone under controlled conditions.

    Introduction of the hydroxyethylamino group: This can be achieved by reacting the intermediate with 2-hydroxyethylamine in the presence of a coupling agent.

    Formation of the butanamide backbone: The final step involves the reaction of the intermediate with a butanoyl chloride derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the hydrazinylidene group, converting it into a hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and hydrazinylidene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted amides and hydrazines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its hydrazinylidene group can form covalent bonds with specific amino acid residues, providing insights into enzyme mechanisms.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising molecule for the development of new therapeutics, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylidene group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the hydroxyethylamino group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-(2-{(2-hydroxyethyl)aminoacetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological interactions. Its structure provides multiple sites for modification, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-[(E)-[4-(3-methylanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C15H20N4O4/c1-10-4-3-5-12(8-10)17-13(21)9-11(2)18-19-15(23)14(22)16-6-7-20/h3-5,8,20H,6-7,9H2,1-2H3,(H,16,22)(H,17,21)(H,19,23)/b18-11+

InChI Key

DGPWVRRAOLLINH-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C/C(=N/NC(=O)C(=O)NCCO)/C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=NNC(=O)C(=O)NCCO)C

Origin of Product

United States

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